molecular formula C21H24N2O4 B247821 1-[(3-Methylphenoxy)acetyl]-4-(phenoxyacetyl)piperazine

1-[(3-Methylphenoxy)acetyl]-4-(phenoxyacetyl)piperazine

Cat. No. B247821
M. Wt: 368.4 g/mol
InChI Key: IBZMQCQGFVYBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Methylphenoxy)acetyl]-4-(phenoxyacetyl)piperazine, also known as MPAP, is a chemical compound that has been extensively studied for its potential therapeutic benefits. MPAP belongs to the class of piperazine derivatives and has been found to exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties.

Scientific Research Applications

1-[(3-Methylphenoxy)acetyl]-4-(phenoxyacetyl)piperazine has been studied for its potential therapeutic benefits in a range of medical conditions, including inflammation, pain, and neurodegenerative diseases. In animal studies, 1-[(3-Methylphenoxy)acetyl]-4-(phenoxyacetyl)piperazine has been found to exhibit anti-inflammatory and analgesic effects, reducing pain and inflammation in models of arthritis and neuropathic pain. 1-[(3-Methylphenoxy)acetyl]-4-(phenoxyacetyl)piperazine has also been found to have neuroprotective effects, reducing brain damage and improving cognitive function in models of ischemic stroke and traumatic brain injury.

Mechanism of Action

The exact mechanism of action of 1-[(3-Methylphenoxy)acetyl]-4-(phenoxyacetyl)piperazine is not fully understood, but it is thought to involve the modulation of several neurotransmitter systems, including the dopamine and serotonin systems. 1-[(3-Methylphenoxy)acetyl]-4-(phenoxyacetyl)piperazine has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its analgesic and anti-inflammatory effects. 1-[(3-Methylphenoxy)acetyl]-4-(phenoxyacetyl)piperazine has also been found to inhibit the activity of certain enzymes, such as phosphodiesterase and cyclooxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects
1-[(3-Methylphenoxy)acetyl]-4-(phenoxyacetyl)piperazine has been found to exhibit a range of biochemical and physiological effects in animal studies. In addition to its anti-inflammatory and analgesic effects, 1-[(3-Methylphenoxy)acetyl]-4-(phenoxyacetyl)piperazine has been found to reduce oxidative stress and improve mitochondrial function, which may contribute to its neuroprotective effects. 1-[(3-Methylphenoxy)acetyl]-4-(phenoxyacetyl)piperazine has also been found to have a positive effect on mood and behavior, reducing anxiety and depression-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

1-[(3-Methylphenoxy)acetyl]-4-(phenoxyacetyl)piperazine has several advantages for use in lab experiments, including its well-established synthesis method and its ability to exhibit a range of pharmacological effects. However, there are also some limitations to using 1-[(3-Methylphenoxy)acetyl]-4-(phenoxyacetyl)piperazine in lab experiments, including its relatively low potency and its potential for off-target effects.

Future Directions

There are several future directions for research on 1-[(3-Methylphenoxy)acetyl]-4-(phenoxyacetyl)piperazine, including its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-[(3-Methylphenoxy)acetyl]-4-(phenoxyacetyl)piperazine has also been found to have potential as a treatment for addiction, reducing drug-seeking behavior in animal models. Further research is needed to fully understand the mechanism of action of 1-[(3-Methylphenoxy)acetyl]-4-(phenoxyacetyl)piperazine and its potential therapeutic benefits in various medical conditions.
Conclusion
In conclusion, 1-[(3-Methylphenoxy)acetyl]-4-(phenoxyacetyl)piperazine, or 1-[(3-Methylphenoxy)acetyl]-4-(phenoxyacetyl)piperazine, is a chemical compound that has been extensively studied for its potential therapeutic benefits. 1-[(3-Methylphenoxy)acetyl]-4-(phenoxyacetyl)piperazine exhibits a range of pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties. While there are some limitations to using 1-[(3-Methylphenoxy)acetyl]-4-(phenoxyacetyl)piperazine in lab experiments, there are also several future directions for research on this compound, including its potential use in the treatment of neurodegenerative diseases and addiction.

Synthesis Methods

The synthesis of 1-[(3-Methylphenoxy)acetyl]-4-(phenoxyacetyl)piperazine involves the reaction of 1-(3-methylphenoxy)acetyl chloride with 4-phenoxyacetylpiperazine in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent, such as dichloromethane or chloroform, and the product is purified by column chromatography.

properties

Product Name

1-[(3-Methylphenoxy)acetyl]-4-(phenoxyacetyl)piperazine

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

1-[4-[2-(3-methylphenoxy)acetyl]piperazin-1-yl]-2-phenoxyethanone

InChI

InChI=1S/C21H24N2O4/c1-17-6-5-9-19(14-17)27-16-21(25)23-12-10-22(11-13-23)20(24)15-26-18-7-3-2-4-8-18/h2-9,14H,10-13,15-16H2,1H3

InChI Key

IBZMQCQGFVYBGV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3

Origin of Product

United States

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